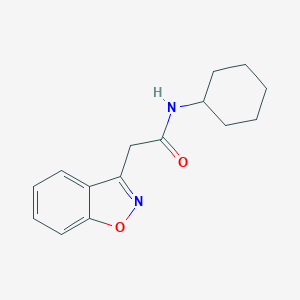
4-chloro-3-methoxy-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methoxy-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its various biological activities.
Wirkmechanismus
The exact mechanism of action of 4-chloro-3-methoxy-N-propylbenzenesulfonamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and ion channels. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure. It has also been shown to inhibit the activity of voltage-gated potassium channels and calcium channels, which are important in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-propylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 4-chloro-3-methoxy-N-propylbenzenesulfonamide has been shown to have anti-inflammatory effects and to reduce pain and edema in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-methoxy-N-propylbenzenesulfonamide in lab experiments is its wide range of biological activities. It can be used in the study of various diseases and biological processes. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using 4-chloro-3-methoxy-N-propylbenzenesulfonamide is its potential toxicity. It can be harmful if ingested or inhaled, and caution should be taken when handling it in the lab.
Zukünftige Richtungen
There are many future directions for the study of 4-chloro-3-methoxy-N-propylbenzenesulfonamide. One direction is the development of new derivatives with improved biological activities and reduced toxicity. Another direction is the study of its effects on other ion channels and receptors. Additionally, the use of 4-chloro-3-methoxy-N-propylbenzenesulfonamide in the treatment of various diseases, such as glaucoma and cancer, warrants further investigation. Finally, the development of new synthetic methods for the preparation of 4-chloro-3-methoxy-N-propylbenzenesulfonamide could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 4-chloro-3-methoxy-N-propylbenzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide and propylamine in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 4-chloro-3-methoxy-N-propylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-methoxy-N-propylbenzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a tool in the study of the structure and function of ion channels and receptors. Additionally, 4-chloro-3-methoxy-N-propylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which has important implications in the treatment of glaucoma and other diseases.
Eigenschaften
Produktname |
4-chloro-3-methoxy-N-propylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H14ClNO3S |
Molekulargewicht |
263.74 g/mol |
IUPAC-Name |
4-chloro-3-methoxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI-Schlüssel |
OPABIOYNHSHBRV-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)